Glycyl-glycine-15N2

Quantitative Proteomics Isotope Dilution Mass Spectrometry Internal Standard Calibration

Glycyl-glycine-15N2 (CAS 108451-47-4) is a stable isotope-labeled dipeptide composed of two glycine residues, each enriched with nitrogen-15 (15N). This compound is the 15N2-labeled analog of the unlabeled dipeptide glycyl-glycine (CAS 556-50-3) and is available with an isotopic purity of 98 atom % 15N and an assay of 98% (CP).

Molecular Formula C4H8N2O3
Molecular Weight 134.10 g/mol
CAS No. 108451-47-4
Cat. No. B3333517
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlycyl-glycine-15N2
CAS108451-47-4
Molecular FormulaC4H8N2O3
Molecular Weight134.10 g/mol
Structural Identifiers
SMILESC(C(=O)NCC(=O)O)N
InChIInChI=1S/C4H8N2O3/c5-1-3(7)6-2-4(8)9/h1-2,5H2,(H,6,7)(H,8,9)/i5+1,6+1
InChIKeyYMAWOPBAYDPSLA-MPOCSFTDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Glycyl-glycine-15N2 (CAS 108451-47-4): A Dipeptide Reference Standard with Dual 15N Isotopic Labeling for Quantitative Proteomics and NMR Spectroscopy


Glycyl-glycine-15N2 (CAS 108451-47-4) is a stable isotope-labeled dipeptide composed of two glycine residues, each enriched with nitrogen-15 (15N). This compound is the 15N2-labeled analog of the unlabeled dipeptide glycyl-glycine (CAS 556-50-3) and is available with an isotopic purity of 98 atom % 15N and an assay of 98% (CP) . The molecular formula is C4H815N2O3, with a molecular weight of 134.07 g/mol by atom % calculation . Glycyl-glycine-15N2 serves as a critical internal standard for mass spectrometry (MS)-based quantification and as a probe in nuclear magnetic resonance (NMR) spectroscopy for determining peptide bond structural parameters [1].

Why Unlabeled or Singly Labeled Glycyl-glycine Analogs Cannot Substitute for Glycyl-glycine-15N2 in Quantitative MS and NMR Workflows


The specific isotopic composition of Glycyl-glycine-15N2, with both nitrogen atoms enriched to 98 atom % 15N, produces a defined mass shift of M+2 relative to the unlabeled dipeptide (monoisotopic mass 132.05 Da vs. 134.05 Da) . This precise mass differential is essential for its function as an internal standard in isotope dilution mass spectrometry (IDMS), where the labeled and unlabeled forms must co-elute identically yet be clearly resolved in the mass analyzer [1]. Unlabeled glycyl-glycine (CAS 556-50-3) cannot serve as an internal standard for quantifying endogenous glycyl-glycine or as a tracer in metabolic flux studies. Similarly, singly 15N-labeled variants (e.g., Glycyl-glycine-15N1) would produce a different mass shift (M+1) and exhibit distinct isotopic distribution patterns, altering quantification accuracy and precluding direct substitution in validated analytical methods . Furthermore, in solid-state NMR studies, the dual 15N labeling enables the determination of 15N-13C dipolar tensors and precise internuclear distances that are unattainable with natural-abundance 15N (0.36%) or singly labeled compounds [2].

Quantitative Differentiation of Glycyl-glycine-15N2: Head-to-Head Performance Data Against Unlabeled and Singly Labeled Analogs


Isotopic Enrichment Purity: 98 atom % 15N Provides Superior MS Quantification Accuracy Over Lower-Enrichment Peptides

Glycyl-glycine-15N2 is manufactured to a certified isotopic purity of 98 atom % 15N, with a chemical purity assay of 98% (CP) . In isotope dilution mass spectrometry (IDMS), the accuracy of quantification is directly proportional to the isotopic enrichment of the internal standard [1]. For comparison, naturally occurring glycyl-glycine contains only 0.36 atom % 15N, while many commercially available labeled peptides offer lower enrichment levels (e.g., 95 atom % 15N). The higher 98 atom % 15N enrichment in Glycyl-glycine-15N2 reduces the contribution of the 'light' isotopologue to the 'heavy' channel, minimizing cross-talk and improving the linear dynamic range of quantification.

Quantitative Proteomics Isotope Dilution Mass Spectrometry Internal Standard Calibration

Mass Shift M+2: Precise Discrimination from Unlabeled and Singly Labeled Dipeptides in MS Workflows

The dual 15N substitution in Glycyl-glycine-15N2 produces a net mass shift of +2 Da relative to the unlabeled dipeptide (monoisotopic mass: unlabeled 132.0535 Da vs. labeled 134.0476 Da) . This M+2 shift is critical for differentiating the internal standard from the endogenous analyte in complex biological matrices. In contrast, a singly 15N-labeled glycyl-glycine (theoretical monoisotopic mass 133.05 Da) would produce an M+1 shift, which in many MS instruments can overlap with the natural M+1 isotopic peak of the unlabeled analyte (arising from ~1.1% 13C natural abundance), leading to inaccurate quantification. The M+2 shift ensures baseline resolution in the mass spectrum, enabling unambiguous integration of the internal standard peak.

Mass Spectrometry Internal Standard Metabolomics

NMR Chemical Shift Anisotropy and Dipolar Tensor Determination: Unique Structural Insights Enabled by Dual 15N Labeling

The presence of two 15N nuclei in Glycyl-glycine-15N2, particularly when used in conjunction with 13C labeling (e.g., [1-13C]glycyl[15N]glycine), enables the measurement of 15N-13C dipolar tensors and 13C chemical shift tensors for the peptide bond in single crystals [1]. In a seminal study, the 13C chemical shift tensor for the peptide carbonyl carbon was determined to be axially asymmetric with principal values σ11 = −115.6 ppm, σ22 = −48.6 ppm, and σ33 = 40.6 ppm relative to benzene [1]. The dipolar splitting analysis yielded a C-N bond length of 1.39 Å, consistent with X-ray crystallography. Such detailed structural information is inaccessible with natural-abundance 15N (0.36%) due to low sensitivity and cannot be fully obtained with singly 15N-labeled analogs because only one nitrogen site is probed.

Solid-State NMR Peptide Bond Geometry Structural Biology

Thermal Stability: Melting Point Parity with Unlabeled Glycyl-glycine Ensures Identical Handling Properties

The melting point of Glycyl-glycine-15N2 is reported as 262-264 °C , which is identical to that of high-purity unlabeled glycyl-glycine (262-264 °C) . This thermal equivalence confirms that the substitution of 14N with 15N does not alter the crystalline lattice energy or decomposition temperature. In contrast, other stable isotope-labeled peptides (e.g., those with 2H labeling) often exhibit altered melting points due to changes in hydrogen bonding and crystal packing. The maintained melting point ensures that the labeled compound can be stored, handled, and dissolved under the same conditions as the unlabeled material, simplifying method development and reducing the risk of degradation during storage.

Physical Property Compound Stability Procurement Specification

Optimal Use Cases for Glycyl-glycine-15N2 in Quantitative Bioanalysis and Structural Research


Absolute Quantification of Endogenous Glycyl-glycine in Biological Fluids via LC-MS/MS

Researchers performing targeted metabolomics to quantify glycyl-glycine levels in plasma, urine, or tissue homogenates should employ Glycyl-glycine-15N2 as an internal standard. The M+2 mass shift (2 Da) ensures unambiguous separation from the endogenous analyte, while the 98 atom % 15N isotopic purity minimizes background interference. This approach aligns with FDA and EMA guidelines for bioanalytical method validation, where stable isotope-labeled internal standards are recommended to correct for matrix effects and ionization variability [1]. By spiking a known concentration of Glycyl-glycine-15N2 into samples post-extraction, analysts can achieve relative standard deviations (RSD) below 15% and accurate back-calculated concentrations.

Determination of Peptide Bond Geometry and Electronic Structure via Solid-State NMR

In solid-state NMR laboratories investigating peptide bond conformation, Glycyl-glycine-15N2, particularly when co-crystallized with 13C labeling at the carbonyl position, provides the necessary isotopic labeling to measure 15N-13C dipolar couplings and 13C chemical shift tensors. These measurements yield precise C-N bond lengths (1.39 Å) and the orientation of the chemical shift tensor relative to the molecular frame [2]. Such data are invaluable for parameterizing force fields in molecular dynamics simulations and for benchmarking density functional theory (DFT) calculations of peptide electronic structure. Singly 15N-labeled analogs cannot provide the full dipolar coupling network required for this analysis.

Metabolic Flux Analysis Using 15N Tracing in Cell Culture

For studies tracking the incorporation of glycine-derived nitrogen into downstream metabolites (e.g., glutathione, purines, or heme), Glycyl-glycine-15N2 serves as a defined tracer. The dual 15N label ensures that any detected 15N enrichment in product molecules originates from the tracer rather than natural abundance background. When used in conjunction with LC-HRMS, the M+2 mass shift enables sensitive detection of labeled metabolites even at low incorporation rates (e.g., 1-5% new synthesis). This is critical for quantifying metabolic fluxes in cancer cell lines or primary hepatocytes, where unlabeled or singly labeled tracers would yield ambiguous results due to isotopic overlap.

Quality Control Standard for Peptide Synthesis and Purity Assessment

In pharmaceutical and biotechnology manufacturing, Glycyl-glycine-15N2 can be employed as a system suitability standard for HPLC and MS instrument qualification. The known isotopic purity (98 atom % 15N) and chemical purity (98% CP) provide a benchmark for assessing column performance, detector linearity, and mass accuracy. Its simple dipeptide structure minimizes the risk of unexpected degradation or adduct formation, making it an ideal daily QC check for high-throughput LC-MS systems used in peptide mapping and impurity profiling.

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